Zirconium fluoride

Description

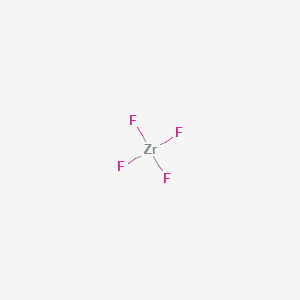

Structure

2D Structure

Properties

CAS No. |

13842-94-9 |

|---|---|

Molecular Formula |

F4Zr |

Molecular Weight |

167.22 g/mol |

IUPAC Name |

tetrafluorozirconium |

InChI |

InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |

InChI Key |

OMQSJNWFFJOIMO-UHFFFAOYSA-J |

Canonical SMILES |

F[Zr](F)(F)F |

physical_description |

White solid; [Hawley] White powder; [MSDSonline] |

Origin of Product |

United States |

Synthetic Methodologies for Zirconium Fluoride Compounds

Precursor Selection and Preparation

Commonly employed precursors include:

Zirconium Dioxide (ZrO₂): A widely available and stable oxide, it is a common starting material for various fluorination reactions. wikipedia.orgufs.ac.za It is chemically unreactive and requires potent fluorinating agents or high temperatures to convert to zirconium fluoride (B91410). wikipedia.org

Zircon (ZrSiO₄): This abundant mineral is a cost-effective source of zirconium. ufs.ac.za For enhanced reactivity, zircon is often processed into plasma-dissociated zircon (PDZ), a mixture of ZrO₂ and SiO₂, which is more amenable to fluorination. ufs.ac.zascielo.org.za

Zirconium Tetrachloride (ZrCl₄): This halide is used in halogen exchange reactions and as a precursor for certain CVD processes. scielo.org.zasciencemadness.org Its reaction with anhydrous hydrogen fluoride is a known method for producing anhydrous ZrF₄. sciencemadness.org

Hydrated Zirconium Compounds: Precursors like zirconium hydroxy carbonate or zirconyl chloride octahydrate (ZrOCl₂·8H₂O) can be used, particularly for producing hydrated forms of zirconium fluoride, which may then be dehydrated in subsequent steps. sciencemadness.orggoogle.comacs.org

Zirconium Tetraborohydride (Zr(BH₄)₄): This precursor is utilized in methods aiming for very high purity ZrF₄, as it can be purified by sublimation before the fluorination step. iaea.org

Preparation of these precursors often involves purification to remove contaminants, especially hafnium, which has very similar chemical properties to zirconium and is difficult to separate. ufs.ac.za For instance, Zr(BH₄)₄ is purified by sublimation, and zircon is thermally dissociated to increase its reactivity. ufs.ac.zaiaea.org

Table 1: Overview of this compound Precursors

| Precursor | Chemical Formula | Common Use Case | Reference |

|---|---|---|---|

| Zirconium Dioxide | ZrO₂ | Solid-state fluorination | wikipedia.orgufs.ac.za |

| Plasma-Dissociated Zircon | ZrO₂·SiO₂ | Fluorination with NH₄HF₂ | ufs.ac.zascielo.org.za |

| Zirconium Tetrachloride | ZrCl₄ | Halogen exchange, CVD | scielo.org.zasciencemadness.org |

| Zirconyl Chloride Octahydrate | ZrOCl₂·8H₂O | Preparation of hydrated intermediates | google.com |

| Zirconium Tetraborohydride | Zr(BH₄)₄ | High-purity synthesis | iaea.org |

Anhydrous Synthesis Routes

The production of anhydrous this compound is crucial for many of its applications, particularly in moisture-sensitive environments like molten salt reactors and the production of fluoride glasses. scielo.org.za These methods are designed to prevent the formation of stable hydrates and oxyfluorides.

Chemical Vapor Deposition (CVD) stands out as a premier technique for synthesizing ultra-high-purity this compound, which is essential for manufacturing low-loss fluoride glass optical fibers. researchgate.netresearchgate.net This method involves the reaction of volatile precursors in the gas phase, leading to the deposition of a solid product.

A highly effective CVD method utilizes the reaction between zirconium tetrabromide (ZrBr₄) and hydrogen fluoride (HF). researchgate.net This system is particularly adept at eliminating 3d transition metal impurities. researchgate.net

The process involves the in-situ preparation of ZrBr₄, which is then sublimed. This sublimation step is critical for purification, as the volatility differences between ZrBr₄ and impurity bromides allow for their effective separation. researchgate.net The purified, gaseous ZrBr₄ is then reacted with a stream of hydrogen fluoride, often diluted with an inert gas like argon, at elevated temperatures, typically around 800 °C. researchgate.net

Research indicates that the equilibrium constant and reaction rate for this vapor-phase reaction are sufficiently high to be practical for powder synthesis. researchgate.netresearchgate.net The resulting product is the α-ZrF₄ crystalline phase. researchgate.net This method has been shown to reduce iron concentrations to levels below 10 ppb, demonstrating its superior purification capability. researchgate.net

Solid-state fluorination involves the direct reaction of a solid zirconium precursor with a fluorinating agent. These methods are often scalable and can be adapted for various precursors.

Zirconium dioxide (ZrO₂) is a common starting material for solid-state synthesis. wikipedia.orgufs.ac.za It can be fluorinated using aggressive agents like hydrogen fluoride (HF) gas or fluorine (F₂) gas at elevated temperatures. ufs.ac.zaiaea.org

The direct fluorination with anhydrous HF is represented by the reaction: ZrO₂ + 4HF → ZrF₄ + 2H₂O wikipedia.org

To drive this reaction to completion and prevent the formation of stable oxyfluoride intermediates (ZrOₓFᵧ), the water produced must be removed swiftly. ufs.ac.za Thermogravimetric analyses have indicated that the formation of ZrF₄ from ZrO₂ may indeed proceed through an oxyfluoride intermediate. ufs.ac.zaresearchgate.net The reaction with F₂ gas is also an effective, albeit more hazardous, method for producing anhydrous ZrF₄. ufs.ac.zaresearchgate.net An interesting aspect of this process is the use of a small, residual amount of ZrO₂ as a "getter" during sublimation purification. The getter reacts with more volatile impurity fluorides (like HfF₄), converting them into non-volatile oxides that remain behind. ufs.ac.za

Ammonium (B1175870) acid fluoride, particularly ammonium bifluoride (NH₄HF₂), serves as a convenient and effective solid fluorinating agent that is easier and safer to handle than HF or F₂ gas. scielo.org.zaresearchgate.netmonash.edu This method provides an effective dry fluorination route under relatively mild conditions. monash.edu

The process typically occurs in two stages. First, zirconium dioxide is reacted with solid ammonium bifluoride at a moderate temperature (e.g., 200 °C) to form an intermediate complex, ammonium heptafluorozirconate ((NH₄)₃ZrF₇). wikipedia.orgscielo.org.za

2ZrO₂ + 7(NH₄)HF₂ → 2(NH₄)₃ZrF₇ + NH₃ + 4H₂O wikipedia.org

In the second stage, this intermediate salt is isolated and thermally decomposed at higher temperatures (around 450-500 °C) to yield anhydrous zirconium tetrafluoride. wikipedia.orgscielo.org.za

(NH₄)₃ZrF₇ → ZrF₄ + 3NH₃ + 3HF wikipedia.org

This method is also applicable to plasma-dissociated zircon (PDZ). In that case, both (NH₄)₃ZrF₇ and (NH₄)₂SiF₆ are formed as intermediates. The ammonium fluorosilicate compound vaporizes at a lower temperature, which facilitates the separation of silicon from zirconium. scielo.org.za The reaction between this compound monohydrate and ammonium bifluoride has also been shown to produce the ammonium heptafluorozirconate intermediate. iaea.orgresearchgate.net

Table 2: Comparison of Anhydrous Synthesis Routes

| Synthesis Route | Precursors | Reagents | Temperature | Key Feature | Reference |

|---|---|---|---|---|---|

| CVD | ZrBr₄ (in-situ) | HF, Ar | ~800 °C | Ultra-high purity product | researchgate.net |

| Solid-State | ZrO₂ | HF (gas) | >200 °C | Oxyfluoride intermediate possible | ufs.ac.za |

| Solid-State | ZrO₂ | NH₄HF₂ | 200 °C then 450-500 °C | Two-step decomposition via (NH₄)₃ZrF₇ | wikipedia.orgscielo.org.za |

| Solid-State | PDZ | NH₄HF₂ | >125 °C | Separation of Si and Zr | scielo.org.za |

Solid-State Fluorination Processes

Plasma-Dissociated Zircon (ZrO2SiO2) Reactivity

Zircon sand (ZrSiO₄) is a chemically inert and abundant mineral, making it a primary source for zirconium. saimm.co.zascielo.org.za To enhance its reactivity for subsequent chemical processing, zircon is often converted into plasma-dissociated zircon (PDZ). This conversion is achieved by passing the zircon sand through a high-temperature plasma flame, which dissociates the mineral into monoclinic zirconia (ZrO₂) and silica (B1680970) (SiO₂). saimm.co.za Rapid quenching of the dissociated products prevents their re-association, resulting in a more chemically reactive material composed of fine zirconia crystals within an amorphous silica matrix. saimm.co.zascielo.org.za

The increased reactivity of PDZ makes it an efficient precursor for producing anhydrous zirconium tetrafluoride (ZrF₄). scielo.org.za A prominent method involves the fluorination of PDZ with ammonium bifluoride (NH₄HF₂) in a batch reactor. scielo.org.zaresearchgate.net This process can be scaled for kilogram-level production and is a crucial step in manufacturing nuclear-grade zirconium metal. scielo.org.za The reaction proceeds in stages, starting with fluorination at approximately 180°C, followed by the thermal decomposition of an intermediate compound at higher temperatures to yield the final anhydrous product. scielo.org.za

Below is a table outlining the key reaction steps for producing anhydrous ZrF₄ from PDZ and ammonium bifluoride.

| Step | Reaction | Approximate Temperature | Product |

| 1 | Fluorination of PDZ | 180°C | Ammonium heptafluorozirconate ((NH₄)₃ZrF₇) |

| 2 | Thermal Decomposition | 450°C | Anhydrous Zirconium Tetrafluoride (ZrF₄) |

This table summarizes the process described in the literature for the batch reactor synthesis of ZrF₄ from PDZ. scielo.org.za

Sublimation and Distillation for Anhydrous Zirconium Tetrafluoride Production

Sublimation is a widely employed technique for the purification of zirconium tetrafluoride (ZrF₄), particularly for removing transition metal impurities such as iron, cobalt, nickel, and copper. saimm.co.zascielo.org.zaresearchgate.net This process can be conducted under vacuum or in an inert atmosphere. saimm.co.za The separation technique involves heating the crude material to sublime the metal tetrafluorides, followed by the controlled condensation (desublimation) of the desired fluoride, leveraging the differences in vapor pressures between ZrF₄ and its impurities. saimm.co.za To improve the purity of the final product, baffles are often installed between the heated charge and the cold collection surface to minimize the mechanical carry-over of non-volatile impurities. saimm.co.za

Research has focused on modeling sublimation rates to optimize separation processes, especially for separating zirconium from hafnium. saimm.co.zascielo.org.za The sublimation rate is dependent on factors like temperature, surface area, and the composition of the starting material. saimm.co.za While distillation is also cited as a preferred method for purification, sublimation remains a key technique, particularly in dry fluoride-based processes which offer the advantage of producing less hazardous chemical waste compared to traditional aqueous systems. saimm.co.zaresearchgate.net

The table below presents data related to the sublimation of ZrF₄.

| Parameter | Value/Condition | Source(s) |

| Sublimation Temperature | 910°C | wikipedia.org |

| Purification Method | Sublimation in an inert atmosphere or vacuum | saimm.co.za |

| Common Impurities Removed | Fe, Co, Ni, Cu | saimm.co.zascielo.org.zaresearchgate.net |

| Calculated Sublimation Rate (at 850°C) | ~5.36 g/m²/s | researchgate.net |

| Literature Sublimation Rate (at 850-875°C) | ~1.87 g/m²/s | researchgate.net |

| Preferred Separation Conditions | 850°C and 95 mm Hg vacuum | google.com |

Aqueous Synthesis Routes

Aqueous methods provide an alternative pathway to synthesizing zirconium fluorides, often starting with various zirconium-containing precursors and utilizing hydrofluoric acid.

Hydrofluoric Acid Reactions with Zirconium Precursors

The reaction of zirconium precursors with hydrofluoric acid (HF) is a fundamental aqueous route for producing zirconium fluorides. wikipedia.org A common method involves the direct reaction of zirconium dioxide (ZrO₂) with aqueous HF, which results in the formation of zirconium tetrafluoride. wikipedia.orgufs.ac.za Another effective precursor is plasma-dissociated zircon (PDZ), which can be dissolved in HF solutions to form hexafluorozirconic acid (H₂ZrF₆), a key intermediate. google.com For instance, dissolution in a 40% HF solution at 80°C is effective. google.com

Additionally, adding hydrofluoric acid to aqueous solutions of zirconium salts, such as zirconium nitrate (B79036), leads to the precipitation of solid zirconium tetrafluoride monohydrate (ZrF₄·H₂O). wikipedia.org A recent study on preparing fluorozirconic acid found that using sponge zirconium and a 35% hydrofluoric acid solution under normal temperature and pressure optimized the formation of the HZrF₅⁻ phase, which is advantageous for subsequent purification steps. preprints.org

The following table summarizes various aqueous reactions using hydrofluoric acid.

| Zirconium Precursor | Reactant | Product(s) |

| Zirconium Dioxide (ZrO₂) | Hydrofluoric Acid (HF) | Zirconium Tetrafluoride (ZrF₄) + Water |

| Zirconium Nitrate (Zr(NO₃)₄) Solution | Hydrofluoric Acid (HF) | Zirconium Tetrafluoride Monohydrate (ZrF₄·H₂O) |

| Plasma-Dissociated Zircon (PDZ) | Hydrofluoric Acid (HF) | Hexafluorozirconic Acid (H₂ZrF₆) + Hexafluorosilicic Acid (H₂SiF₆) |

| Sponge Zirconium (Zr) | Hydrofluoric Acid (HF) | Fluorozirconic Acid (containing HZrF₅⁻) |

This table compiles reaction data from multiple sources. wikipedia.orggoogle.compreprints.org

Formation and Dehydration of Hydrated Zirconium Fluorides

In aqueous synthesis routes, zirconium fluorides often form as hydrates. wikipedia.org Known hydrates include zirconium tetrafluoride monohydrate (ZrF₄·H₂O) and zirconium tetrafluoride trihydrate (ZrF₄·3H₂O). wikipedia.org The trihydrate is known to have a structure featuring bridging fluoride atoms, forming a dimer: (μ−F)₂[ZrF₃(H₂O)₃]₂. wikipedia.org Research has also shown that crystalline hydrated zirconium fluorides can form on the surface of zirconium-based glasses when they react with water, particularly in highly acidic fluoride solutions. nasa.gov

The conversion of these hydrated forms into anhydrous zirconium tetrafluoride is a critical step that requires careful control to prevent the formation of oxygen-containing impurities like zirconium oxyfluoride. ufs.ac.za Simply heating the hydrates in air is insufficient. The standard and effective method for dehydration is to heat the hydrated this compound in a stream of hydrogen fluoride (HF) gas. wikipedia.orgufs.ac.za An alternative approach involves the room-temperature reaction of this compound monohydrate with ammonium bifluoride, which produces ammonium heptafluorozirconate ((NH₄)₃ZrF₇). researchgate.net This intermediate can then be thermally decomposed to yield a dry, high-quality anhydrous ZrF₄ suitable for applications like fluoride glass manufacturing. researchgate.net

Co-precipitation Techniques for Nanoparticle Synthesis

Co-precipitation is a versatile and widely used method for synthesizing nanoparticles. nih.gov The general process involves the precipitation of a desired phase from a solution containing the precursor salts. nih.gov Nucleation is followed by a growth stage, which can be controlled to achieve nanoparticles with specific characteristics. nih.gov

While the direct synthesis of pure this compound nanoparticles via co-precipitation is not extensively detailed, the technique is well-established for producing zirconium-based nanoparticles, often as oxides. nih.gov A modified wet chemical co-precipitation method has been successfully used to synthesize magnetic Fe₃O₄–ZrO₂ nanoparticles for applications such as fluoride removal from water. mdpi.comresearchgate.net In this process, iron and zirconium salt precursors are precipitated together from a solution. mdpi.com This demonstrates the applicability of co-precipitation for creating complex, multi-component materials containing zirconium. The control over parameters like pH, precursor concentration, and the ratio of components is crucial for determining the final properties of the nanoparticles. nih.govmdpi.com

Advanced Synthetic Strategies for this compound Materials

Beyond traditional methods, several advanced strategies have been developed to produce this compound materials with tailored properties for high-technology applications.

Chemical Vapor Deposition (CVD): To achieve the ultra-high purity required for low-loss fluoride optical fibers, a CVD technique has been developed. researchgate.netresearchgate.net This method uses a zirconium bromide (ZrBr₄) and hydrogen fluoride (HF) system. researchgate.net Purification is primarily achieved during the sublimation of the ZrBr₄ precursor, and the subsequent vapor-phase reaction yields α-ZrF₄ with impurity levels (e.g., iron) potentially below 10 ppb. researchgate.net

Sol-Gel Synthesis: A facile sol-gel route has been employed to create a novel ZrF₄-supported high-entropy fluoride catalyst. rsc.org This method allows for the synthesis of complex, multi-element materials with potential applications in fields like catalysis for the oxygen evolution reaction (OER). rsc.orgresearchgate.net

Organically Templated Synthesis: Hydrothermal synthesis using organic templates, such as ethylenediammonium or piperazinium cations, has led to the creation of novel organically templated zirconium fluorides. researchgate.net These methods produce crystalline hybrid materials with unique structures, such as (C₂H₁₀N₂)Zr₂F₁₀·H₂O. researchgate.net

Synthesis from Borohydride (B1222165) Precursors: For producing exceptionally pure anhydrous ZrF₄, a process starting from zirconium tetraborohydride (Zr(BH₄)₄) has been studied. iaea.org The volatile borohydride precursor is first purified by sublimation and then reacted with a fluorinating agent like elemental fluorine (F₂) or anhydrous hydrogen fluoride (HF) in a specialized polymer-based reactor system to yield the final high-purity product. iaea.org

Controlled Precursor Assembly: To enhance the performance of zirconium-based materials for applications like fluoride adsorption, strategies involving complexing agents are used. nih.gov For example, oxalic acid can be used during the impregnation of activated carbon with Zr(IV). The acid complexes with the zirconium ions, controlling nucleation and limiting the growth of zirconia particles, which leads to a higher dispersion of active zirconium sites on the support material. nih.gov

The table below summarizes these advanced synthetic strategies.

| Strategy | Precursors/Key Reagents | Key Feature/Application |

| Chemical Vapor Deposition (CVD) | Zirconium Bromide (ZrBr₄), Hydrogen Fluoride (HF) | Ultra-high purity ZrF₄ for optical fibers. researchgate.netresearchgate.net |

| Sol-Gel Synthesis | Zirconium alkoxides, other metal fluorides | ZrF₄-supported high-entropy fluoride catalysts. rsc.orgresearchgate.net |

| Organically Templated Synthesis | Zirconium salts, organic amines (e.g., ethylenediamine) | Crystalline organic-inorganic hybrid fluoride structures. researchgate.net |

| Borohydride Precursor Route | Zirconium Tetraborohydride (Zr(BH₄)₄), F₂ or HF | Exceptionally high-purity anhydrous ZrF₄. iaea.org |

| Controlled Precursor Assembly | ZrOCl₂·8H₂O, Oxalic Acid, Activated Carbon | Enhanced dispersion of Zr on a support for adsorption. nih.gov |

Sol-Gel Methods for Zirconia-Based Composites

The sol-gel process is a versatile and widely used method for synthesizing zirconia-based materials due to its ability to produce uniform, high-purity nanopowders at low temperatures. nih.govscielo.br This technique is predicated on the hydrolysis and subsequent condensation of molecular precursors, typically metal alkoxides or inorganic salts, to form a "sol" (a colloidal suspension of solid particles in a liquid). nih.govscielo.br This sol is then converted into a "gel," a continuous solid network with entrapped solvent, which can be processed further through drying and calcination to yield the desired ceramic material. nih.gov

A significant challenge in the sol-gel synthesis of zirconia is the rapid hydrolysis rate of common zirconium precursors, such as zirconium n-propoxide, which can lead to uncontrolled precipitation rather than gel formation. scielo.br To mitigate this, chelating agents like acetic acid or acetylacetone (B45752) are often introduced. scielo.br These agents form stable complexes with the zirconium precursor, moderating its reactivity and allowing for a more controlled polymerization process. scielo.br The choice of solvent also plays a crucial role; for instance, studies using zirconium n-propoxide have shown that the nanostructure and thermal evolution of the resulting zirconia are dependent on the alcohol used (e.g., methanol, ethanol, 2-propanol). researchgate.net

The sol-gel route is particularly effective for creating composite materials. For example, yttria-stabilized zirconia (YSZ) nanopowders, intended for use as nanofillers in dental cements, have been synthesized using zirconium oxychloride octahydrate and yttrium nitrate hexahydrate as starting materials. nih.gov Similarly, zirconia/zircon (ZrO₂/ZrSiO₄) composite ceramics can be fabricated using a sol-gel process, which can be further enhanced by combining it with hydrothermal treatment. researchgate.net

Table 1: Parameters in Sol-Gel Synthesis of Zirconia

| Parameter | Precursor Examples | Role/Effect |

|---|---|---|

| Zirconium Source | Zirconium n-propoxide, Zirconium oxychloride octahydrate | Forms the primary oxide network. nih.govscielo.br |

| Solvent | n-propanol, ethanol, methanol | Affects hydrolysis rate and final nanostructure. scielo.brresearchgate.net |

| Chelating Agent | Acetic acid, Acetylacetone | Controls hydrolysis and condensation rates to prevent precipitation. scielo.br |

| Water Content | Molar ratio of water to precursor | Influences gelation time and textural properties of the final product. scielo.br |

| Calcination Temp. | 800°C, 1000°C, 1200°C | Determines the final crystalline phase and particle size. nih.gov |

Hydrothermal and Solvothermal Synthesis for Hybrid Fluorides

Hydrothermal and solvothermal synthesis are powerful methods for producing crystalline materials from solutions under elevated temperature and pressure. These techniques are particularly well-suited for creating hybrid inorganic-organic fluorides, where organic molecules act as templates or structure-directing agents.

In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs other organic or inorganic solvents. researchgate.net These methods allow for the crystallization of phases that may not be stable under ambient conditions. A notable application is the synthesis of organically templated zirconium fluorides. For instance, a new hybrid this compound, (H₂dap)₂[Zr₂F₁₂] (where dap is 1,3-diaminopropane), was prepared using a solvothermal method. jst.go.jp Similarly, using tris(2-ethylamino)amine (tren) as a template, new fluorozirconates have been obtained via solvothermal synthesis. researchgate.net

The process involves dissolving zirconium precursors, such as zirconium oxychloride (ZrOCl₂), and a fluoride source in the chosen solvent, often with an organic template. mdpi.comacs.org The mixture is sealed in an autoclave and heated, allowing the high pressure and temperature to facilitate the dissolution and recrystallization processes, leading to the formation of the desired product. acs.org Researchers have successfully synthesized hollow cube-like zirconia particles through hydrothermal treatment of ZrOCl₂ aqueous solutions with the aid of a rosin-based surfactant. mdpi.com This approach can also be used to create zirconium-organic framework (MOF) composites, such as Zr@BDC-CS hybrid spheres for fluoride adsorption, where zirconium oxychloride and 1,4-benzenedicarboxylic acid are reacted in a hydrothermal autoclave. acs.org

Continuous supercritical hydrothermal synthesis (SCHS) represents an advanced, environmentally friendly variation for preparing nanoscale powders, operating above the critical point of water (T > 375.14 °C, P > 22.15 MPa). e3s-conferences.org

Microwave-Assisted Synthesis for Nanostructured Materials

Microwave-assisted synthesis is an increasingly popular technique that combines microwave heating with conventional methods like hydrothermal or solvothermal synthesis to dramatically reduce reaction times and improve product quality. researchgate.netmanchester.ac.uk The rapid, uniform heating provided by microwaves can lead to the formation of highly crystalline, nanostructured materials in minutes rather than hours or days. manchester.ac.uk

This method has been successfully applied to the synthesis of nanocrystalline zirconia (ZrO₂). researchgate.net In a typical microwave-assisted hydrothermal synthesis, zirconium precursors are heated in a sealed vessel, with the microwave energy accelerating the crystallization process. The resulting materials often exhibit a narrow particle size distribution and high surface area. researchgate.net For example, a rapid co-precipitation/microwave-assisted hydrothermal method has been developed for preparing NaYF₄:Yb³⁺/Tm³⁺ upconversion particles, where microwave treatment time can tailor the morphology and crystalline phase. rsc.org

The synthesis of hybrid zirconium fluorides can also be accelerated using this technique. A hybrid compound, (H₂dap)₂[Zr₂F₁₂], was prepared via a solvothermal method at 190°C with microwave heating. researchgate.netjst.go.jp Another study demonstrated the synthesis of highly dispersed zirconia nanoparticles (4–5 nm) on multi-walled carbon nanotubes (MWCNTs) in just 8 minutes using a microwave-assisted route. manchester.ac.uk The strong absorption of microwave energy by the MWCNTs created microscopic "hot spots," facilitating the rapid formation of small ZrO₂ particles on their surface. manchester.ac.uk

Purification and Purity Assessment Techniques for Zirconium Fluorides

The primary application for high-purity zirconium tetrafluoride (ZrF₄) is in the production of fluorozirconate glasses, such as ZBLAN, which are used for low-loss optical fibers. wikipedia.orgspiedigitallibrary.org The optical performance of these fibers is highly sensitive to impurities, particularly transition metals (e.g., iron, copper, nickel, chromium) and oxygen, which cause absorption losses. spiedigitallibrary.orgresearchgate.net Therefore, rigorous purification and purity assessment are critical.

Several methods have been developed to purify ZrF₄. Sublimation and distillation are the most common and effective techniques. researchgate.net In sublimation, solid ZrF₄ is heated under vacuum, and the vapor is condensed in a cooler region, leaving less volatile impurities behind. researchgate.netufs.ac.za Distillation from a ZrF₄-BaF₂ melt has also been shown to be a preferred method for removing transition metal impurities. researchgate.net

A more advanced technique is chemical vapor deposition (CVD), which can produce ultra-high-purity ZrF₄. researchgate.netresearchgate.net One CVD process involves the reaction of in-situ prepared zirconium tetrabromide (ZrBr₄) with a stream of hydrogen fluoride (HF) and argon at high temperatures (e.g., 800°C). The purification is primarily achieved during the sublimation of the ZrBr₄ precursor, which effectively separates it from less volatile impurities. researchgate.netresearchgate.net

Purity assessment is typically performed using highly sensitive analytical techniques. Spark source mass spectrometry (SSMS) and graphite (B72142) furnace atomic absorption spectroscopy (GF/AA) are used to determine the concentration of transition metal elements. spiedigitallibrary.org Inert gas fusion is employed to measure the total oxygen concentration. spiedigitallibrary.org For trace analysis of iron and copper, inductively coupled plasma atomic emission spectrometry (ICP-AES) is utilized. iaea.org

Table 2: Impurity Levels in Zirconium Tetrafluoride After Purification

| Purification Method | Impurity | Concentration | Reference |

|---|---|---|---|

| Chemical Vapor Deposition | Iron (Fe) | < 10 ppb | researchgate.netresearchgate.net |

| Anhydrous Process (details not specified) | Iron (Fe), Nickel (Ni), Chromium (Cr) | Detected (levels not specified) | spiedigitallibrary.org |

| Anhydrous Process (details not specified) | Cobalt (Co), Copper (Cu) | Below detection limits | spiedigitallibrary.org |

| Anhydrous Process (details not specified) | Total Oxygen | < 10 ppm | spiedigitallibrary.org |

| Distillation from ZrF₄-BaF₂ melt | Iron (Fe) | 0.02 ppm | researchgate.net |

| Distillation from ZrF₄-BaF₂ melt | Copper (Cu) | <0.01 ppm | researchgate.net |

| Distillation from ZrF₄-BaF₂ melt | Nickel (Ni) | 0.01 ppm | researchgate.net |

Structural Elucidation and Coordination Chemistry of Zirconium Fluorides

Analytical and Spectroscopic Characterization Techniques

X-ray Diffraction (XRD) is a primary technique for determining the crystal structure of solid-state zirconium fluoride (B91410) compounds. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, it is possible to deduce the arrangement of atoms within the crystal lattice. The Rietveld refinement method is a powerful analytical procedure used to fit a calculated diffraction pattern from a theoretical crystal structure model to the experimentally observed XRD data. snu.ac.krmpg.de This iterative process refines structural parameters like lattice constants, atomic positions, and thermal parameters until the best possible fit is achieved. snu.ac.kr

For instance, the crystal structure of β-ZrF₄ is known to be monoclinic with the space group C2/c. researchgate.net Similarly, a hybrid zirconium fluoride, (H₂dap)₂[Zr₂F₁₂], was synthesized and its structure determined using single-crystal X-ray diffraction. jst.go.jpresearchgate.net The analysis revealed a monoclinic system with the space group P2₁/n. jst.go.jpresearchgate.net The structure consists of ZrF₇ polyhedra that connect to form Zr₂F₁₂ dimers. jst.go.jpresearchgate.net

XRD analysis is also crucial for identifying phases in complex mixtures. For example, in a this compound concentrate, XRD patterns identified the presence of sodium fluozirconate (Na₃ZrF₇) and acid sodium fluoride (NaHF₂). researchgate.net

Table 1: Crystallographic Data for Select this compound Compounds

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| (H₂dap)₂[Zr₂F₁₂] | Monoclinic | P2₁/n | a = 10.927(3)Å, b = 7.033(3)Å, c = 11.578(5)Å, β = 99.10(3)° | jst.go.jpresearchgate.net |

| β-ZrF₄ | Monoclinic | C2/c | N/A | researchgate.net |

| (H₂dap)·(Zr₂F₁₀)·H₂O | Triclinic | P1 | a = 6.805(1)Å, b = 8.361(1)Å, c = 11.853(2)Å, α = 94.54(1)°, β = 105.44(1)°, γ = 108.75(1)° | researchgate.net |

| [Hmeam]₂·(Zr₂F₁₀)·H₂O | Monoclinic | C2/m | a = 10.340(6)Å, b = 6.624(4)Å, c = 8.758(6)Å, β = 110.57(3)° | researchgate.net |

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.govupi.edu The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the characterization of this compound compounds. youtube.com

In the context of zirconium fluorides, FTIR helps in identifying the characteristic vibrations of Zr-F bonds. Studies on various fluorozirconates have identified bands in the 500-675 cm⁻¹ region as corresponding to metal-fluorine stretching modes. researchgate.net For example, in a study of zirconium oxide adsorbents, a new peak appearing at 449 cm⁻¹ after fluoride adsorption was attributed to the formation of Zr-F bonds. researchgate.net Additionally, peaks related to Zr-OH bending vibrations have been identified around 1394 cm⁻¹. researchgate.netresearchgate.net This is particularly useful in studying hydrous zirconium compounds or tracking surface modifications. researchgate.net

Table 2: Characteristic FTIR Absorption Bands in Zirconium Compounds

| Wavenumber (cm⁻¹) | Assignment | Compound Context | Reference |

| 500 - 675 | Metal-Fluorine stretching modes | Fluorozirconates | researchgate.net |

| 449 | Zr-F bond formation | Fluoride adsorbed on zirconium oxide | researchgate.net |

| 1394 | Zr-OH bending vibrations | Hydrous zirconium oxide | researchgate.netresearchgate.net |

| 655, 1380, 1445, 1560, 1620 | Main characteristic bands | MOF-808 (Zr-based Metal-Organic Framework) | nih.gov |

Raman spectroscopy is a powerful tool for probing the structure of species in molten salt systems, which are highly disordered. arxiv.org It is particularly effective for identifying the various complex anions that can form in molten this compound mixtures. digitellinc.com

Studies of ZrF₄-KF molten mixtures have shown that the melt structure is dominated by an equilibrium between different anionic species, primarily the octahedral ZrF₆²⁻ and the pentagonal bipyramidal ZrF₇³⁻. rsc.orgresearchgate.net The relative concentrations of these species depend on the composition of the melt and the temperature. rsc.orgresearchgate.net As the mole fraction of ZrF₄ increases, the Raman spectra show distinct changes, indicating the formation of more complex, chain-like structures where "ZrF₆" octahedra are linked by corners or edges. rsc.orgresearchgate.net

In LiF-NaF-ZrF₄ molten salts, Raman studies have identified bands corresponding to ZrF₆²⁻, ZrF₇³⁻, and even ZrF₈⁴⁻ species. acs.orgrsc.org The shift to higher frequencies in the Raman spectra generally indicates a decrease in the average fluorine-to-zirconium coordination number as the ZrF₄ content increases. arxiv.org

Table 3: Characteristic Raman Shifts for this compound Anions in Molten Salts

| Anion | Vibrational Mode | Wavenumber (cm⁻¹) | Molten Salt System | Reference |

| ZrF₆²⁻ | ν₁(A₁g) | 570 | ZrF₄-KF | rsc.orgresearchgate.net |

| ZrF₇³⁻ | ν₁(A₁') | 535 | ZrF₄-KF | rsc.orgresearchgate.net |

| ZrF₆²⁻ | Symmetric Stretch | 555 | LiF-NaF-ZrF₄ | acs.org |

| ZrF₇³⁻ | Symmetric Stretch | 566 | LiF-NaF-ZrF₄ | acs.org |

| ZrF₈⁴⁻ | Symmetric Stretch | 577 | LiF-NaF-ZrF₄ | acs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is an exceptionally sensitive probe for studying the local environment of fluorine atoms in this compound complexes. nih.govbiophysics.org Due to its 100% natural abundance and wide chemical shift range, the ¹⁹F nucleus provides detailed information about the different fluorine sites within a structure. researchgate.netbiophysics.orghuji.ac.il

High-resolution solid-state NMR has been used to investigate the coordination structure of [ZrₓFᵧ]⁴ˣ⁻ʸ ions in FLiNaK–ZrF₄ salts. rsc.org The results indicated the formation of K₃ZrF₇, Na₃ZrF₇, and Na₇Zr₆F₃₁ crystal phases upon solidification. rsc.org In studies of the LiF–ZrF₄ system, ¹⁹F NMR helped to certify the formation of bridged Zr–F–Zr chains as the concentration of ZrF₄ increased. rsc.org

¹⁹F NMR studies have also been performed on β-ZrF₄, allowing for the determination of chemical shift tensor parameters for the seven distinct crystallographic fluorine sites in the compound. researchgate.net This technique is powerful enough to distinguish between bridging and non-bridging fluorine atoms in complex structures like [H₂dap]·(Zr₂F₁₀)·H₂O. researchgate.net

Electron microscopy techniques are indispensable for visualizing the morphology, or physical shape and size, of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides images of the surface topography of a sample.

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) offer higher resolution images, allowing for the observation of internal structure and crystal lattice fringes.

These microscopy techniques are often coupled with Energy-Dispersive X-ray Spectroscopy (EDX or EDS) , an analytical method used for the elemental analysis or chemical characterization of a sample. youtube.com When the electron beam of the microscope strikes the sample, it excites atoms, causing them to emit X-rays with characteristic energies for each element. youtube.com

In the study of zirconium-based materials, SEM can reveal the surface morphology, such as the quasi-spherical and elongated shapes of nanoparticles. researchgate.net EDX analysis is used to confirm the elemental composition. For example, in studies of zirconia surfaces, EDX shows high concentrations of zirconium (Zr) and oxygen (O). researchgate.netnih.gov When such materials are treated with fluorine-containing substances, EDX can be used to detect the presence (or absence) of fluorine (F) on the surface, confirming surface modification. researchgate.netresearchgate.net This combination of imaging and elemental analysis provides a comprehensive picture of the material's physical and compositional characteristics. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful, element-specific technique that provides information about the local atomic structure around a specific type of atom. wikipedia.orgresearchgate.netyoutube.com It is a subset of X-ray Absorption Spectroscopy (XAS). wikipedia.org The technique involves measuring the X-ray absorption coefficient as a function of energy, just above an absorption edge of the element of interest. youtube.com Oscillations in the absorption coefficient, known as the EXAFS signal, arise from the interference between the outgoing photoelectron wave and the waves backscattered from neighboring atoms. youtube.com

Analysis of the EXAFS signal can determine key structural parameters such as:

Bond distances between the absorbing atom and its neighbors. youtube.com

Coordination numbers , which is the number of neighboring atoms. digitellinc.com

The type of neighboring atoms .

EXAFS is particularly valuable for studying disordered systems like molten salts, where long-range order is absent, making traditional diffraction techniques difficult. digitellinc.comacs.org For example, EXAFS has been used in conjunction with Raman spectroscopy to investigate the speciation and local structure of molten salt mixtures like LiF-ZrF₄. digitellinc.com The theory behind EXAFS shows that the dominant mechanism is the scattering of the photoelectron in the immediate vicinity of the absorbing atom, making it a probe of short-range order. aps.org

Pair Distribution Function (PDF) analysis, often derived from total X-ray scattering data, provides a histogram of all atom-atom distances in a material, offering another powerful method to study local structure, especially in amorphous or nanocrystalline materials.

N₂ Physisorption (BET) for Textural Properties

The textural properties of zirconium-containing materials, such as specific surface area, pore volume, and pore size distribution, are critical for applications in catalysis, separation, and adsorption. Nitrogen (N₂) physisorption at 77 K is a standard technique for evaluating these properties, with the data often analyzed using the Brunauer-Emmett-Teller (BET) theory to calculate the specific surface area.

Research on porous zirconium-based materials, particularly metal-organic frameworks (MOFs), demonstrates the utility of this technique. For instance, an isoreticular series of zirconium oxocluster-based MOFs (NU-1101 to NU-1104) was analyzed using N₂ sorption. scispace.com The isotherms for these materials showed sharp uptakes at low relative pressures (p/p₀), characteristic of microporous materials, with some exhibiting steps at higher pressures (p/p₀ between 0.1 and 0.2), indicating the presence of multiple pore sizes. scispace.com

The analysis revealed that as the organic linker was expanded in the series, the pore volume and BET surface area increased significantly. The MOF NU-1103, for example, was found to have an exceptionally high experimental BET area of 6550 m²g⁻¹ and a total pore volume of 2.91 cm³g⁻¹. scispace.com Grand Canonical Monte Carlo (GCMC) simulations, used in conjunction with experimental data, helped to elucidate the pore structure, identifying two distinct pore sizes in these materials. scispace.com However, for materials with complex pore structures, such as those exhibiting pore filling before a complete monolayer is formed, the standard application of BET theory may overestimate the true surface area. scispace.com This highlights the importance of careful data analysis, often guided by consistency criteria, to ensure accurate determination of textural properties.

Table 1: Textural Properties of Zirconium-Based Metal-Organic Frameworks (MOFs) This table presents experimental data on the textural properties of a series of Zirconium-based MOFs, as determined by N₂ physisorption analysis.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Sizes (Å) | Reference |

|---|---|---|---|---|

| NU-1101 | 3950 | 1.77 | 9.5 and 17.2 | scispace.com |

| NU-1102 | 5250 | 2.35 | 11.5 and 21.0 | scispace.com |

| NU-1103 | 6550 | 2.91 | 13.5 and 24.2 | scispace.com |

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Composition

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful analytical technique for determining the elemental and isotopic composition of materials, including those containing this compound. It offers high sensitivity and low detection limits, making it suitable for trace element analysis. nih.govresearchgate.net

The application of ICP-MS to fluorinated compounds presents unique challenges. Fluorine has a high first ionization potential (17.42 eV), which is significantly higher than that of the argon (15.76 eV) typically used to generate the plasma. nih.gov This results in a low degree of ionization for fluorine in the plasma, making its direct determination difficult. nih.gov Therefore, ICP-MS is more commonly used to quantify the zirconium content or other metallic impurities within a this compound matrix.

When analyzing zirconium-containing samples, spectral interferences are a primary concern. The zirconium matrix itself can generate interfering species that overlap with the mass-to-charge ratio (m/z) of the analyte. psu.edu Furthermore, in the analysis of complex samples like nuclear waste, other elements can interfere with zirconium determination. iaea.org To overcome these issues, methods often involve the use of internal standards (such as Indium or Strontium) to correct for matrix effects and instrument signal drift, or employ chemical separation procedures to remove interfering elements prior to analysis. researchgate.netiaea.org For instance, a method for determining trace zirconium in an organic phase reported a detection limit of 0.017 ng/g with recoveries between 97.0% and 102.5%. researchgate.net Another study focused on determining the radioactive isotope ⁹³Zr in nuclear waste achieved a detection limit of 0.039 ppb for zirconium standard solutions. iaea.org

Table 2: Performance Metrics for Zirconium Determination by ICP-MS This table summarizes reported detection limits for the analysis of zirconium in different sample types using ICP-MS, illustrating the technique's high sensitivity.

| Sample Matrix | Analyte | Detection Limit | Reference |

|---|---|---|---|

| Organic Phase | Zirconium | 0.017 ng/g | researchgate.net |

| Aqueous Standard (for nuclear waste analysis) | Zirconium | 0.039 ppb (μg/L) | iaea.org |

| Nickel Sample | Zirconium | 0.046 μg/g | researchgate.net |

Zirconium-Fluorine Coordination Environments

Identification of this compound Anions (e.g., ZrF₆²⁻, ZrF₇³⁻, ZrF₈⁴⁻)

Zirconium exhibits a rich and varied coordination chemistry with fluoride, forming a range of anionic species in both solid-state and solution phases. The stoichiometry and structure of these complex anions are highly dependent on the molar ratio of fluoride to zirconium (F:Zr) and the nature of the counter-ions present. researchgate.netiaea.org

Calorimetric studies in aqueous hydrofluoric acid solutions have confirmed the formation of a series of complexes, including ZrF₃⁺, ZrF₄, ZrF₅⁻, and the hexafluorozirconate(IV) anion, ZrF₆²⁻. iaea.org The ZrF₆²⁻ anion is a common and stable species, typically adopting a regular octahedral geometry. researchgate.net

Higher coordination numbers are also well-established. Anions with seven- and eight-coordinate zirconium, such as ZrF₇³⁻ and ZrF₈⁴⁻, are known to exist. The coordination polyhedron for seven-coordinate species is often a pentagonal bipyramid or a capped octahedron, while eight-coordinate anions typically adopt square antiprismatic or dodecahedral geometries. The existence of eight-coordinate zirconium is seen in the structure of SnZrF₆, where the zirconium polyhedra are described as eight-vertex. researchgate.net

In the solid state, these anions can exist as discrete units or form more complex polymeric structures through fluoride bridges. An example is the dimeric anion [Zr₂F₁₂]⁴⁻, which consists of two edge-sharing zirconium polyhedra. researchgate.net In this dimer, each zirconium atom is coordinated to both terminal and bridging fluoride ions. researchgate.net The presence of other ligands, such as water, can lead to mixed-anion formation, as seen in [ZrF₆H₂O]²⁻. researchgate.net

Stereochemistry of Fluoride and Mixed-Ligand Fluoride Complexes

The stereochemistry of this compound complexes is diverse, with coordination numbers for the Zr⁴⁺ ion typically ranging from 6 to 8. The specific geometry is dictated by the F:Zr ratio, the presence of other ligands, and solid-state packing effects. researchgate.netosti.gov

In six-coordinate complexes, such as the [ZrF₆]²⁻ anion, an octahedral geometry is prevalent. researchgate.net When the coordination number increases, more complex polyhedra are observed. For example, the Zr(IV) coordination polyhedron in one complex has been described as a distorted monocapped octahedron, a seven-coordinate geometry. researchgate.net Eight-coordination is also common, leading to structures like square antiprisms or trigonal dodecahedra. researchgate.net

A key feature of this compound stereochemistry is the ability of fluoride ions to act as bridging ligands (μ₂-F), linking multiple zirconium centers. This leads to the formation of dimeric, polymeric, or layered structures. researchgate.net The Zr-F bond distances are sensitive to the role of the fluoride ion. Terminal Zr-F bonds are shorter (e.g., ~1.99 Å) than bridging Zr-F bonds (e.g., ~2.10 Å). researchgate.net

In mixed-ligand complexes, where other donors like water or oxygen-containing ligands are present, the stereochemistry becomes even more complex. The arrangement of the different ligands around the zirconium center is governed by a combination of steric and electronic factors. osti.gov The use of robust, pre-formed fluoride-containing complexes as "synthons" can provide a degree of stereochemical control, allowing for the targeted synthesis of polynuclear structures with specific arrangements of bridging fluoride ligands. nih.gov

Coordination of Zr⁴⁺ with Chelating Ligands (e.g., hydroxymates)

The large, hard Zr⁴⁺ cation has a strong affinity for hard oxygen-donor ligands, making multidentate chelating agents, particularly those containing hydroxamate groups, highly effective for its complexation. units.itunityfvg.itnih.gov Hydroxamate-based siderophores, such as desferrioxamine (DFO), are widely studied for this purpose. chemrxiv.org

DFO has three hydroxamate groups, making it a potential hexadentate ligand capable of providing six oxygen atoms for coordination. units.it However, molecular dynamics simulations that account for temperature and solvent effects suggest that the Zr⁴⁺-DFO complex in an aqueous environment is not a fully-wrapped, stable hexadentate structure. Instead, thermally induced disorder can lead to a more open complex, leaving the Zr⁴⁺ ion partially exposed to the solvent. units.itnih.gov

To achieve a more stable coordination environment and fully saturate the coordination sphere of Zr⁴⁺, chelators with higher denticity are investigated. A chelator like 4HMS, which possesses four hydroxamate groups, is an octadentate ligand. units.it Studies show that 4HMS can form a more stable and closely packed structure with Zr⁴⁺. chemrxiv.org In this complex, the ion is more effectively enclosed by the ligand's hydroxamate groups, sometimes in conjunction with coordinated water molecules, leading to a more stable octacoordinated complex. chemrxiv.org The ability of the chelator to satisfy the high coordination number preference of Zr⁴⁺ (typically 8) is crucial for forming highly stable complexes. units.it

Table 3: Comparison of Zr⁴⁺ Coordination with Hydroxamate Chelators This table summarizes the coordination characteristics of Zirconium(IV) with two different hydroxamate-based chelating ligands, DFO and 4HMS.

| Chelator | Potential Denticity | Number of Hydroxamate Groups | Observed Coordination at Room Temp. | Reference |

|---|---|---|---|---|

| Desferrioxamine (DFO) | Hexadentate | 3 | Open structure, partially exposed to solvent | units.itchemrxiv.org |

| 4HMS | Octadentate | 4 | Stable, closely packed octacoordinated complex | units.itchemrxiv.org |

Influence of Solvent and Temperature on Coordination Structures

The coordination structure of this compound and its complexes is significantly influenced by environmental factors such as solvent and temperature. These factors can alter coordination numbers, bond lengths, and the dynamic behavior of the complex in solution. units.itresearchgate.net

Molecular dynamics simulations have shown that temperature and explicit solvent interactions are critical for accurately describing the coordination of Zr⁴⁺. chemrxiv.org For the Zr⁴⁺-DFO complex, for example, DFT calculations that ignore these effects predict a stable hexadentate structure. However, simulations at room temperature in water reveal that thermal fluctuations cause the complex to adopt a more open conformation, allowing solvent water molecules to interact directly with the metal center. units.itnih.gov In contrast, the Zr⁴⁺-4HMS complex remains stable and octacoordinated at room temperature in the presence of solvent, highlighting how a better-matched ligand can mitigate these destabilizing environmental influences. chemrxiv.org

Studies of zirconium complexation in fluoride-rich hydrothermal fluids show a clear temperature dependence. researchgate.net X-ray absorption spectroscopy of Zr complexes between 100 °C and 400 °C reveals changes in the electronic structure and coordination environment with increasing temperature. researchgate.net While the primary coordination number tends to remain stable over a range of temperatures, the bond lengths are affected. For instance, the distance between Zr⁴⁺ and coordinating water molecules was observed to increase significantly with temperature, leading to a more asymmetric coordination sphere. researchgate.net In contrast, Zr-F and Zr-OH distances showed less variation. researchgate.net

The nature of the solvent itself is also a key determinant. Weakly coordinating solvents, such as aromatic hydrocarbons, can directly participate in the coordination sphere of cationic zirconium complexes. NMR studies have demonstrated that solvents like toluene (B28343) can coordinate to ansa-zirconocenium cations, affecting the dynamics and chemical environment of the complex. acs.org The strength of this solvent interaction and its dynamic behavior, such as decomplexation and exchange with the bulk solvent, are influenced by both the solvent's coordinating ability and the electronic properties of the zirconium complex. acs.org

Role of Oxide Ions on this compound Speciation

The introduction of oxide ions (O²⁻) into a system containing zirconium fluorides significantly influences the speciation and coordination environment of the zirconium center. This is primarily due to the high affinity of zirconium for oxygen. In molten fluoride salts, this interaction can lead to the formation of zirconium oxyfluoride complexes or even the precipitation of zirconium oxide (ZrO₂), depending on the concentration of the reactants. nih.govrsc.orgresearchgate.net

In molten salt systems like FLiNaK (LiF-NaF-KF), the presence of oxide ions can lead to the formation of various oxyfluoride species. nih.govresearchgate.net Studies have shown that at lower ratios of zirconium to oxide ions (nZr/nO ≤ 0.5), ZrO₂ precipitates are formed. researchgate.net However, at higher ratios (nZr/nO > 0.5), the ZrO₂ can redissolve to form soluble oxyfluoride complexes, such as [Zr₂OFₓ]⁶⁻ₓ. researchgate.net The formation of these soluble species can prevent the unwanted precipitation of other oxides, such as uranium dioxide (UO₂) in molten salt reactors, by sequestering the oxide ions. nih.gov In FLiBe (LiF-BeF₂) melts, the interaction of ZrF₄ with oxide ions also leads to the formation of ZrO₂, and the presence of ZrF₄ can increase the solubility of other metal oxides by forming these complex oxyfluoride species. rsc.org The formation of species like [ZrOF₂] has been proposed in these melts. nih.gov

The coordination of zirconium changes upon the incorporation of an oxide ion. In fluoride melts, zirconium typically exists as complex anions like [ZrF₆]²⁻ and [ZrF₇]³⁻. researchgate.net The introduction of oxide ions can lead to the formation of species such as [ZrOF₅]³⁻, where an oxide ion replaces a fluoride ion in the coordination sphere. researchgate.net This substitution is favored due to the strong Zr-O bond.

In aqueous environments, the presence of oxide ions is closely linked to the hydrolysis of this compound species. The formation of zirconium oxyfluoride layers can occur on surfaces, and the structure of these layers is dependent on the pH and the presence of fluoride ions. up.ac.za

Speciation in Solution Environments

The speciation of this compound is highly dependent on the nature of the solution, whether it is an aqueous medium or a molten salt mixture. The coordination number and the types of complexes formed vary significantly in these different environments.

In aqueous solutions, zirconium tetrafluoride (ZrF₄) undergoes extensive hydrolysis, and the resulting speciation is strongly dependent on the pH of the solution. researchgate.net Computational studies predict that when ZrF₄ is dissolved in water, it initially coordinates with water molecules to form complexes like [ZrF₄(H₂O)₂]. researchgate.net The subsequent hydrolysis reactions involve the replacement of fluoride ligands or water molecules with hydroxide (B78521) ions.

The degree of hydrolysis increases with increasing pH. At very low pH, the dominant species are fluoro-aqua complexes. As the pH rises, hydroxyl groups start to replace the fluoride and aqua ligands, leading to the formation of a variety of hydroxo-fluoro and oxo-fluoro complexes. researchgate.netresearchgate.net The stepwise hydrolysis of [ZrF₄(H₂O)₂] can be represented by the following reactions researchgate.net:

[ZrF₄(H₂O)₂] + H₂O ⇌ [ZrF₄(H₂O)(OH)]⁻ + H₃O⁺

[ZrF₄(H₂O)(OH)]⁻ + H₂O ⇌ [ZrF₄(OH)₂]²⁻ + H₃O⁺

Further hydrolysis can lead to the formation of zirconium oxyfluorides and ultimately precipitate as hydrous zirconium oxide. up.ac.zachemrxiv.org The presence of fluoride ions can stabilize zirconium in solution by forming strong complexes, thereby influencing the hydrolysis process. researchgate.net The equilibrium between the various species is complex and sensitive to both pH and fluoride concentration.

Below is a table summarizing the predicted hydrolysis products of ZrF₄ in an aqueous solution at different pH values, based on computational modeling. researchgate.net

| pH Range | Dominant Zirconium Species |

| < 0 | [ZrF₄(H₂O)₂] |

| 0 - 4 | [ZrF₄(H₂O)(OH)]⁻, [ZrF₄(OH)₂]²⁻ |

| > 4 | Polymeric hydroxo/oxo-fluoride species, ZrO₂·nH₂O |

This table provides a simplified representation of the complex speciation. The exact distribution of species depends on both pH and the total zirconium and fluoride concentrations.

In high-temperature molten salt environments, the speciation of this compound is dictated by the composition of the salt mixture and the concentration of ZrF₄. The most common molten salts used for these studies are fluoride-based, such as FLiBe (a mixture of LiF and BeF₂) and FLiNaK (a mixture of LiF, NaF, and KF). nih.govresearchgate.netwikipedia.orgwikipedia.org

In FLiBe melts, Raman spectroscopy studies have identified the presence of hexafluorozirconate ([ZrF₆]²⁻) and heptafluorozirconate ([ZrF₇]³⁻) anions. researchgate.net The dominant species is often [ZrF₇]³⁻, even at varying concentrations of ZrF₄. These this compound anions exist in equilibrium with free fluoride ions and beryllium fluoride complexes. researchgate.net The coordination number of zirconium in FLiBe is typically found to be 6 or 7.

In FLiNaK melts, the coordination environment of zirconium can be different. Some studies suggest the presence of higher coordination number species, such as the 8-coordinated [ZrF₈]⁴⁻ anion. researchgate.net However, [ZrF₆]²⁻ and [ZrF₇]³⁻ are also considered to be present. inl.gov The addition of oxide ions to FLiNaK melts containing ZrF₄ leads to the formation of oxyfluoride complexes like [Zr₂OF₁₀]⁴⁻ and eventually ZrO₂ precipitates, depending on the Zr/O molar ratio. nih.govresearchgate.net

The following table summarizes the typical this compound species found in these two common molten salt mixtures.

| Molten Salt | Predominant this compound Species | Coordination Number |

| FLiBe | [ZrF₆]²⁻, [ZrF₇]³⁻ | 6, 7 |

| FLiNaK | [ZrF₆]²⁻, [ZrF₇]³⁻, [ZrF₈]⁴⁻ | 6, 7, 8 |

It is important to note that the exact speciation can be influenced by temperature and the presence of other dissolved species.

The tendency of zirconium to form polymeric species in solution is a significant aspect of its chemistry, driven by the high charge-to-radius ratio of the Zr⁴⁺ ion. up.ac.za This polymerization occurs in both aqueous and, to a lesser extent, in molten salt environments.

In aqueous solutions , the hydrolysis of this compound complexes is a key pathway to the formation of polymeric species. up.ac.zaresearchgate.net As hydrolysis proceeds, bridging hydroxyl (-OH) or oxo (-O-) groups link multiple zirconium centers together. This process is highly pH-dependent. At low pH, monomeric fluoro-aqua complexes are more prevalent. As the pH increases, the formation of polynuclear species becomes more favorable. The fundamental building block of these polymers is often considered to be the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺. researchgate.netnih.gov In the presence of fluoride, mixed hydroxo-fluoro polymeric chains can form. researchgate.net These polymeric species can eventually grow large enough to precipitate from the solution as amorphous hydrous zirconium oxide or oxyfluoride. up.ac.za The introduction of hexafluorozirconate ions ([ZrF₆]²⁻) can initially prevent this hydrolysis and polymerization by keeping the zirconium solvated in a stable complex. researchgate.net

In molten salts , while monomeric complex anions like [ZrF₆]²⁻ and [ZrF₇]³⁻ are the dominant species, there is evidence for the formation of polymeric structures under certain conditions. researchgate.net For instance, the sharing of fluoride ions between two fluorozirconate complexes can lead to the formation of corner- or edge-sharing polyhedra, creating dimeric or larger oligomeric anions. researchgate.net The formation of species like [Zr₂F₁₂]²⁻, which consists of two edge-sharing ZrF₇ polyhedra, has been observed in the solid state crystallized from solutions containing organic cations. researchgate.net In molten FLiNaK, the formation of complex oxyfluoride clusters like [Zr₂OFₓ]⁶⁻ₓ also represents a form of polymerization. researchgate.net

The formation of monomeric versus polymeric species is a dynamic equilibrium that is influenced by factors such as pH (in aqueous solutions), solvent composition, temperature, and the concentration of zirconium and fluoride ions.

Hybrid and Organic-Inorganic this compound Structures

The combination of this compound units with organic molecules has led to the development of a diverse class of hybrid materials with tunable structures and properties. These materials range from simple coordination complexes to extended metal-organic frameworks (MOFs). acs.orgmdpi.commdpi.comnih.govresearchgate.net

A significant area of research is in the synthesis of zirconium-based metal-organic frameworks (Zr-MOFs) . acs.orgresearchgate.netcd-bioparticles.net These are crystalline materials constructed from zirconium-based secondary building units (SBUs), typically Zr₆-oxo clusters, connected by organic linker molecules. While many Zr-MOFs are synthesized from zirconium chloride precursors, the principles of their structure and the interaction with fluoride ions are relevant. The high strength of the Zr-O bond contributes to the exceptional thermal and chemical stability of many Zr-MOFs. researchgate.net Fluoride ions can be incorporated into the synthesis of Zr-MOFs or used to modify their properties. For example, zirconium-organic frameworks have been prepared using Zr(IV) and 1,4-benzenedicarboxylic acid (BDC) for applications such as fluoride removal from water. acs.org

Another class of hybrid materials involves the direct coordination of organic ligands to this compound species. This can result in the formation of discrete molecular complexes or extended polymeric structures. For instance, the reaction of ZrF₄ with organic amines can lead to the formation of complex salts containing fluorozirconate anions and protonated organic cations. researchgate.net An example is (H₂dap)₂[Zr₂F₁₂], where 'dap' is 1,3-diaminopropane, which features dimeric [Zr₂F₁₂]²⁻ anions. researchgate.net

Furthermore, hybrid materials can be created by embedding this compound-based components within an organic polymer matrix. For example, zirconium-lanthanum and zirconium-cerium complexed polyvinyl alcohol (PVA) films have been developed for fluoride removal. tandfonline.com In these materials, the zirconium ions act as cross-linkers for the polymer chains and provide active sites for fluoride binding. tandfonline.com Similarly, zirconium-organic frameworks have been embedded in chitosan (B1678972) spheres to create novel biocomposite materials. acs.org

The synthesis of these hybrid structures often utilizes sol-gel methods or hydrothermal/solvothermal techniques. researchgate.netmdpi.com The organic component can be a simple organic molecule, a polymer, or a biomolecule like an amino acid or chitosan. acs.orgmdpi.comtandfonline.com These hybrid materials often exhibit properties that are a combination of their inorganic and organic components, leading to applications in areas such as adsorption, catalysis, and sensing. acs.orgresearchgate.net

Advanced Material Science Applications of Zirconium Fluoride Systems

Zirconium Fluoride-Based Glass Systems

Zirconium fluoride (B91410) (ZrF₄) is a key component in the formation of heavy metal fluoride glasses (HMFG), a class of non-oxide glasses discovered serendipitously in 1974 by the Poulain brothers at the University of Rennes, France. labinsights.nl These glasses are renowned for their broad optical transmission range, particularly in the mid-infrared (IR) spectrum, making them highly valuable for a variety of advanced material science applications.

Glass Formation and Compositional Variations (e.g., ZBLAN)

While pure this compound does not form glass on its own, it is an excellent glass former when combined with other metal fluorides. sbfisica.org.br The most stable and widely utilized this compound-based glass is ZBLAN, an acronym derived from the chemical symbols of its constituent elements. The stability of these multicomponent systems is crucial for suppressing the inherent tendency of fluoride melts to crystallize upon cooling. labinsights.nlsbfisica.org.br

The composition of ZBLAN can vary, but a typical formulation consists of:

ZrF₄ (this compound): 53 mol%

BaF₂ (Barium Fluoride): 20 mol%

LaF₃ (Lanthanum Fluoride): 4 mol%

AlF₃ (Aluminum Fluoride): 3 mol%

NaF (Sodium Fluoride): 20 mol% researchgate.netdntb.gov.ua

The role of each component is critical to the glass's stability and properties. This compound acts as the primary network former. Barium fluoride and lanthanum fluoride modify the glass network, while aluminum fluoride and sodium fluoride are added to improve glass stability and prevent crystallization. sbfisica.org.brdigitalfire.com Numerous compositional variations have been investigated to optimize properties for specific applications, including the substitution of zirconium with hafnium (HfF₄), which is chemically similar. researchgate.net

Typical Composition of ZBLAN Glass

| Compound | Molar Percentage (mol%) |

|---|---|

| This compound (ZrF₄) | 53 |

| Barium Fluoride (BaF₂) | 20 |

| Lanthanum Fluoride (LaF₃) | 4 |

| Aluminum Fluoride (AlF₃) | 3 |

| Sodium Fluoride (NaF) | 20 |

Optical Transmission and Transparency Investigations in the Infrared Region

A primary advantage of this compound-based glasses is their exceptional optical transparency over a wide spectral range, extending from the ultraviolet (UV) to the mid-infrared (mid-IR) region. researchgate.netresearchgate.net Unlike silica-based glasses, which exhibit strong absorption bands beyond 2.5 µm, ZBLAN and other fluoride glasses maintain high transmission up to approximately 7 µm. researchgate.netbohrium.com This extended infrared transparency is a result of the heavier ions in the glass matrix, which shifts the multiphonon absorption edge to longer wavelengths. researchgate.net

The broad transmission window of ZBLAN glass makes it a material of choice for applications operating in the mid-IR, a region that is critical for various sensing, imaging, and communication technologies. researchgate.netmdpi.com The lack of the hydroxyl (-OH) group absorption band, which is a significant issue in most oxide-based glasses, further enhances the performance of fluoride glasses in the infrared spectrum. researchgate.net

Optical Transmission Range of ZBLAN Glass

| Spectral Region | Wavelength Range |

|---|---|

| Ultraviolet (UV) | Starts around 0.22 µm |

| Visible | Fully transparent |

| Near-Infrared (NIR) | Up to 7 µm |

| Mid-Infrared (Mid-IR) |

Development of Ultralow Loss Optical Fibers

Theoretically, this compound-based glasses have the potential for extremely low optical loss, significantly lower than that of silica (B1680970) fibers. This potential has driven extensive research into the development of ultralow loss optical fibers for long-haul telecommunications and other applications requiring high signal fidelity over long distances. researchgate.netcurtin.edu.au The predicted minimum loss for fluoride fibers is in the range of 0.01 dB/km, a substantial improvement over the ~0.15 dB/km limit of silica fibers. researchgate.net

However, achieving this theoretical ultralow loss in practice has been challenging. The primary obstacle is the tendency of the glass to crystallize during the fiber drawing process. sbfisica.org.br The formation of microcrystals within the fiber core leads to significant light scattering, which increases the optical loss. Despite these challenges, ongoing research, including the possibility of manufacturing these fibers in a microgravity environment to reduce crystallization, continues to aim at realizing the full potential of this compound fibers. researchgate.net

Surface Modification and Durability Enhancement Strategies for this compound Glasses

A significant drawback of this compound glasses is their relatively poor chemical durability, particularly their susceptibility to attack by atmospheric moisture. curtin.edu.au This can lead to surface crystallization and degradation of the glass's optical and mechanical properties over time. To address this limitation, various surface modification and durability enhancement strategies have been explored.

Research has shown that the surfaces of this compound glass that are formed directly from the melt can be more durable than those that are cut and polished. curtin.edu.au This suggests that the pristine, as-formed surface has a higher resistance to corrosion. Another promising approach involves a gas-phase fluorination process. This technique creates a thin, more reactive zirconium oxyfluoride layer on the glass surface, which can improve its resistance to environmental degradation and enhance its bonding characteristics for coatings and other applications. nih.govresearchgate.net

Tailored Zirconium/Hafnium Fluoride Glasses for Integrated Photonics and Waveguides

The field of integrated photonics, which seeks to create miniature optical circuits on a chip, requires materials that can be precisely patterned to form waveguides and other optical components. Standard ZBLAN glass has limitations in this regard. To overcome these, researchers have developed tailored zirconium/hafnium fluoride glasses (Z/HBLAN).

By creating a hybrid glass with both zirconium and hafnium as glass formers, it is possible to induce a significant positive change in the refractive index when the glass is exposed to femtosecond laser writing. This allows for the direct inscription of high-contrast, low-loss waveguides within the glass. This breakthrough is a critical enabling technology for the development of mid-infrared integrated photonic devices, which can be seamlessly connected to existing ZBLAN fibers.

Influence of Additives on Optical Properties (e.g., B₂O₃)

The properties of this compound glasses can be further tailored by the inclusion of various additives. While extensive research exists on the role of additives in silicate and borosilicate glasses, specific data on the influence of certain additives like Boron Trioxide (B₂O₃) on the optical properties of this compound systems is less documented in the provided search results.

In other glass systems, such as alumosilicates, the addition of B₂O₃ has been shown to decrease the glass transition temperature and viscosity, which can be beneficial for processing. Generally, B₂O₃ can act as a network former and a flux, potentially influencing the refractive index and thermal stability. labinsights.nl In the context of this compound glasses, the addition of B₂O₃ could theoretically impact the glass structure and, consequently, its optical properties. However, without specific research findings, its precise effect remains an area for further investigation.

This compound in Adsorption and Environmental Remediation

Zirconium-based materials have garnered significant attention in the field of environmental remediation, particularly for the removal of anionic pollutants from aqueous solutions. The inherent properties of zirconium, such as its high affinity for fluoride and other anions, chemical stability, and the ability to form porous structures with large surface areas, make it an ideal candidate for the development of advanced adsorbent materials. frontiersin.orgiaea.org These materials are designed to overcome the limitations of traditional adsorbents by offering higher adsorption capacities, greater selectivity, and improved reusability. frontiersin.orgresearchgate.net

Zirconium-Based Adsorbent Design and Development for Anion Removal

The mechanism of anion removal by zirconium-based adsorbents is often attributed to a combination of electrostatic attraction and Lewis acid-base interactions. mdpi.com As a hard Lewis acid, zirconium exhibits a strong affinity for hard Lewis bases like fluoride and phosphate (B84403), facilitating their removal from water. frontiersin.org The surface of zirconium-based adsorbents can be tailored to have a positive charge under specific pH conditions, further promoting the electrostatic attraction of negatively charged anions. nih.gov

Zirconium-Loaded Biochar and Activated Carbon Composites

The integration of zirconium with carbonaceous materials like biochar and activated carbon has proven to be an effective strategy for enhancing anion adsorption. These carbon-based supports offer a high surface area and a porous structure, providing an excellent platform for the dispersion of zirconium species. nih.govcqu.edu.cn

Zirconium oxide-loaded granular activated carbon (Zr-GAC) has demonstrated significant potential for the removal of sulfate (B86663) ions from aqueous solutions. cqu.edu.cn The modification with zirconium oxides leads to a porous surface with numerous aggregates of these oxides, which act as the primary adsorption sites. cqu.edu.cn Research has shown that Zr-GAC exhibits a substantially higher adsorption capacity for sulfate compared to raw activated carbon. cqu.edu.cn Similarly, zirconium-loaded biochar has also been investigated for anion removal, with the zirconium modification enhancing its adsorption capabilities. cqu.edu.cn The effectiveness of these composites is influenced by factors such as the initial concentration of the anion, the pH of the solution, and the temperature. cqu.edu.cn

| Adsorbent | Target Anion | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |

| Zirconium oxide-loaded granular activated carbon (Zr-GAC) | Sulfate | 70.14 | < 10 | cqu.edu.cn |

| Raw Granular Activated Carbon (GAC) | Sulfate | 8.9 | Neutral | cqu.edu.cn |

Nano-Zirconia (ZO) and Biopolymer Composites

Nano-sized zirconia (ZO) particles, when combined with biopolymers, create composite materials with enhanced adsorption properties for environmental remediation. These composites leverage the high surface area and reactivity of nano-zirconia, while the biopolymer matrix provides a stable and porous framework.

A notable example is the development of a hydrous zirconium oxide (HZO) based polymer hydrogel, synthesized for the efficient removal of heavy metals. nih.gov While the primary focus of this specific study was on cations, the principles of dispersing nano-zirconia within a polymer matrix are applicable to anion removal as well. The stable loading of HZO nanoparticles onto the hydrogel enhances its swelling properties and thermal stability. nih.gov The adsorption process is significantly influenced by factors such as contact time, pH, and the initial concentration of the pollutant. nih.gov The mechanism of adsorption in such composites is primarily attributed to the complexation between the hydrous zirconia and the target ions. nih.gov

Amino Acid Complexes of Zirconia with Carbon Materials

A novel class of adsorbents involves the complexation of zirconia with amino acids, which are then integrated with carbon materials like graphite (B72142) oxide. These composites have shown remarkable efficiency in the removal of fluoride ions from water. mdpi.comnih.gov The synthesis of these materials involves a two-step method to create adsorbents where glutamic and aspartic acid complexes of zirconia are assembled with thin carbon platelets. nih.gov

The interaction between the composites and fluoride ions has been characterized using infrared spectroscopy. nih.gov The adsorption mechanism in these materials is multifaceted. At lower concentrations, fluoride ions are preferentially adsorbed by coordinating to the surface zirconium species. mdpi.comnih.gov At higher concentrations, anion exchange processes and physisorption on the positively charged ammonium (B1175870) moieties of the amino acid molecules come into play. mdpi.comnih.gov This dual-mode binding contributes to the high adsorption capacity and affinity of these materials for fluoride. nih.gov

| Adsorbent | Target Anion | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Reference |

| Zr-glutamic acid-graphite oxide | Fluoride | 105.3 | Two-site Langmuir | nih.gov |

| Zr-aspartic acid-graphite oxide | Fluoride | 101.0 | Two-site Langmuir | nih.gov |

Zirconium(IV)-Impregnated Collagen Fibers and Ion Exchange Resins

The impregnation of zirconium(IV) onto various support matrices, such as collagen fibers and ion exchange resins, has been explored for the effective removal of anions from aqueous solutions. This method leverages the high affinity of zirconium for certain anions, combined with the structural properties of the support material.

A novel adsorbent created by impregnating collagen fibers with zirconium(IV) has demonstrated high effectiveness in removing fluoride. nih.govacs.org In this composite, Zr(IV) is uniformly dispersed and chemically bonded within the collagen fiber, making it resistant to leaching. nih.govacs.org The adsorption capacity of this material is significant and is influenced by factors such as pH and temperature. nih.govacs.org The adsorption process follows the Langmuir isotherm model, suggesting monolayer coverage of fluoride on the adsorbent surface, and the kinetics can be described by a pseudo-first-order rate model. nih.govacs.org A key advantage of this adsorbent is its easy regeneration using a dilute sodium hydroxide (B78521) solution. nih.govacs.org

Similarly, zirconium can be impregnated into ion exchange resins to create hybrid adsorbents. google.com By dispersing sub-micron sized hydrated zirconium oxide particles within the resin, the material's capacity for removing anions like arsenate and fluoride is significantly enhanced compared to the parent resin. google.com The positively charged functional groups of the anion exchange resin facilitate the transport of anions to the embedded zirconium oxide particles. google.com

| Adsorbent | Target Anion | Adsorption Capacity (mmol/g) | Removal Extent (%) | Optimal pH | Reference |

| Zirconium(IV)-impregnated collagen fiber | Fluoride | 2.29 | 97.4 | 5.5 | nih.govacs.org |

Zirconium-Based Metal-Organic Frameworks (MOFs) for Adsorption